![molecular formula C8H10N2O5S B3045800 (2-nitrophenyl) N,N-dimethylsulfamate CAS No. 1141-13-5](/img/structure/B3045800.png)
(2-nitrophenyl) N,N-dimethylsulfamate
Overview
Description
(2-nitrophenyl) N,N-dimethylsulfamate, also known as NDMS, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. NDMS is a sulfamate derivative of 2-nitrophenol and is commonly used as a reagent in organic synthesis. In
Scientific Research Applications
Biochemical Evaluation of Inhibitors
- The synthesis and evaluation of compounds like N-(4-phenylthiazol-2-yl)benzenesulfonamides, including those related to (2-nitrophenyl) N,N-dimethylsulfamate, have shown high-affinity inhibition of enzymes such as kynurenine 3-hydroxylase. These compounds were found to be effective in blocking the enzyme's activity both in vitro and in vivo, suggesting their potential use in investigating the pathophysiological role of the kynurenine pathway after neuronal injury (Röver et al., 1997).
Neuroprotective Effects
- Kynurenine hydroxylase inhibitors, closely related to this compound, have been tested as neuroprotective agents in models of brain ischemia. These inhibitors significantly reduced brain lesions induced by conditions such as bilateral carotid occlusion in gerbils or middle cerebral artery occlusion in rats, highlighting their potential therapeutic application in reducing neuronal loss in brain ischemia (Cozzi et al., 1999).
properties
IUPAC Name |
(2-nitrophenyl) N,N-dimethylsulfamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O5S/c1-9(2)16(13,14)15-8-6-4-3-5-7(8)10(11)12/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFOSISFAFIZAF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)OC1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60310192 | |
Record name | F3230-0248 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60310192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1141-13-5 | |
Record name | NSC222665 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222665 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | F3230-0248 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60310192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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